molecular formula C22H26N6O2 B8180537 AZD5305 CAS No. 2589531-76-8

AZD5305

货号: B8180537
CAS 编号: 2589531-76-8
分子量: 406.5 g/mol
InChI 键: WQAVGRAETZEADU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

AZD5305 是一种新一代高度选择性的聚(ADP-核糖)聚合酶 1(PARP1)抑制剂。它被开发用来解决当前 PARP 抑制剂的局限性,尤其是在与一线化疗联用时。 This compound 对 PARP1 的选择性比 PARP2 高 500 倍,使其成为一种有效的选择性抑制剂,对血液学参数的影响最小 .

准备方法

AZD5305 的制备涉及多种合成路线和反应条件。其中一种方法包括使用荧光偏振结合测定来分析目前的临床和后期 PARP 抑制剂。 工业生产方法涉及使用特定的试剂和条件以确保化合物的纯度和功效 .

化学反应分析

Biochemical Mechanism of PARP1 Inhibition

AZD5305 competitively inhibits PARP1 by binding to the enzyme's catalytic domain (CAT), blocking NAD+^+
access and preventing PARylation. Key features include:

  • Selectivity : 500-fold greater affinity for PARP1 over PARP2 due to structural differences in the NAD+^+
    -binding pocket (e.g., PARP2 Tyr1640 vs. PARP1 Lys903) .

  • PARP Trapping : Induces potent PARP1-DNA trapping (IC50_{50}
    = 2.3 nM in A549 cells) without affecting PARP2, even at 30 µM concentrations .

ParameterThis compoundOlaparibTalazoparib
PARP1 IC50_{50}
(nM)2.35.16.8
PARP2 IC50_{50}
(nM)1,4001.20.9
PARP1/PARP2 Selectivity500:14:17:1

Data derived from enzymatic and cellular assays .

Structural Determinants of Activity

This compound’s core structure includes a quinazolinone scaffold with a “H–Y–Φ” motif (hydrophobic residue), critical for binding to PARP1’s catalytic domain . Key interactions:

  • Hydrogen bonding : Amide carbonyl interacts with Gly1602 and Asn1624 in PARP1 .

  • Hydrophobic stacking : Aromatic rings engage Tyr1633 and Tyr1646 residues .

  • Water-mediated interactions : Stabilize binding with Val1626 .

In Vitro Findings

  • Antiproliferative activity : IC95_{95}
    = 0.0064 µM in DLD-1 BRCA2/^{-/-}
    cells, with >100-fold selectivity over repair-proficient cells .

  • PARP trapping : Induces PARP1 retention on DNA at 1 nM, contrasting with olaparib and talazoparib, which trap both PARP1 and PARP2 .

In Vivo Findings

  • Tumor regression : Doses ≥0.1 mg/kg achieved >90% regression in MDA-MB-436 xenografts, surpassing olaparib (100 mg/kg) .

  • Pharmacokinetics : Sustained unbound plasma concentrations (>IC95_{95}
    ) for 24 hours at efficacious doses .

Synthetic Development and Optimization

This compound was optimized from lead compound AZ4554 through:

  • Parallel chemistry : Generated analogs to refine selectivity and reduce hERG liability .

  • LogD reduction : Improved solubility and bioavailability by modifying hydrophobic substituents .

  • Crystallography-guided design : Adjusted the quinazolinone core to exploit PARP1-specific residues (e.g., Glu988 vs. PARP2 Leu1701) .

Differentiation from First-Generation PARP Inhibitors

FeatureThis compoundFirst-Generation PARPi (e.g., Olaparib)
PARP2 InhibitionNonePotent (IC50_{50}
< 2 nM)
Hematologic ToxicityMinimal in rat modelsDose-limiting anemia/thrombocytopenia
DNA Repair Selectivity>100-fold (deficient vs. proficient)~10-fold

Preclinical data highlight reduced toxicity and retained efficacy .

This compound represents a paradigm shift in PARP inhibition, leveraging structural precision to enhance therapeutic index. Ongoing phase I/II trials (NCT04644068) will further validate its clinical potential .

科学研究应用

Efficacy in Solid Tumors

AZD5305 has demonstrated promising results in clinical trials involving patients with solid tumors, including breast, ovarian, prostate, and pancreatic cancers. In a Phase 1 trial (PETRA study), 61 patients were treated with varying doses of this compound. The findings indicated that:

  • Response Rates : Of the 40 evaluable patients, 10 achieved partial responses , while 11 had stable disease .
  • Safety Profile : The drug exhibited a favorable safety profile with no treatment discontinuations due to adverse events and only a 3% rate of dose reductions , significantly lower than first-generation PARP inhibitors .

Case Study: BRCA-Mutated Cancers

A notable case involved a 51-year-old patient with BRCA2-mutated ovarian cancer who remained on this compound for over 16 months , achieving a partial response according to RECIST criteria . This case exemplifies the potential of this compound in treating patients who have previously exhausted other treatment options.

Preclinical Studies

Preclinical studies have provided insights into the pharmacological properties and efficacy of this compound:

  • In Vitro Studies : this compound was tested against various cancer cell lines, demonstrating significant antiproliferative activity in cells with BRCA deficiencies (IC50 values as low as 0.4 nmol/L ) compared to much higher values in wild-type cells .
  • In Vivo Efficacy : In xenograft models, this compound showed substantial tumor regression, particularly in BRCA-mutant models:
    • In the MDA-MB-436 model (BRCA1-mutant), doses as low as 0.1 mg/kg led to over 90% tumor regression .
    • In contrast, no efficacy was observed in BRCA wild-type models .

Comparative Analysis with First-Generation PARP Inhibitors

FeatureThis compoundFirst-Generation PARP Inhibitors
Selectivity>500-fold for PARP1Non-selective for PARP1/2
Dose Reduction Rate3%Up to 53%
Common Side EffectsNausea, anemia, constipationHigher rates of hematologic toxicities
Efficacy in BRCA MutationsHigh efficacyModerate efficacy

作用机制

AZD5305 通过选择性靶向 PARP1 发挥作用,PARP1 是参与 DNA 损伤修复的关键酶。通过抑制 PARP1,this compound 阻断聚(ADP-核糖)聚合物的合成并将 PARP1 捕获在损伤位点。 这导致 DNA 损伤积累,随后在敏感细胞系中发生凋亡细胞死亡 . 所涉及的分子靶点和通路包括 RPA 的磷酸化、γH2AX 和与 DNA 损伤反应相关的分子表达 .

生物活性

AZD5305 is a next-generation poly(ADP-ribose) polymerase (PARP) inhibitor, specifically designed to selectively inhibit PARP1 while minimizing effects on PARP2. This selectivity is crucial as it aims to enhance therapeutic efficacy in cancers with homologous recombination repair (HRR) deficiencies, such as those associated with BRCA mutations. The following sections detail the biological activity of this compound, including its mechanism of action, preclinical and clinical findings, and comparative analyses with other PARP inhibitors.

This compound operates primarily through the inhibition and trapping of PARP1 at sites of DNA damage. This mechanism leads to the accumulation of DNA breaks, ultimately resulting in cell death, particularly in HRR-deficient cancer cells. The compound demonstrates approximately 500-fold selectivity for PARP1 over PARP2, which is a significant improvement over first-generation PARP inhibitors that typically target both enzymes .

In Vitro Characterization

In vitro studies have shown that this compound effectively inhibits PARylation and induces PARP1 trapping at low nanomolar concentrations. For instance, in A549 cell lines, this compound exhibited an IC50 value of 3 nM for overall PARylation inhibition . Comparative studies indicated that this compound's ability to trap PARP1 was significantly superior to that of other PARP inhibitors like olaparib and talazoparib, which did not show selective trapping of PARP2 under similar conditions .

Table 1: In Vitro Activity Comparison

CompoundIC50 (nM)Selectivity (PARP1/PARP2)
This compound3500
Olaparib>1000Non-selective
Talazoparib>1000Non-selective

Preclinical Studies

Preclinical models have demonstrated robust antitumor activity for this compound. In xenograft models, this compound showed greater tumor regression compared to olaparib at doses ≥0.1 mg/kg once daily. The duration of response was also longer, indicating a more favorable therapeutic profile . Importantly, this compound displayed minimal hematologic toxicity in rat models, suggesting a wider therapeutic window compared to earlier generation inhibitors .

Case Study: Ovarian Cancer Models

In studies involving patient-derived xenografts (PDXs) of ovarian cancer, this compound significantly impaired tumor growth and improved survival rates compared to traditional therapies. In cases where prior treatments had failed, this compound combined with carboplatin yielded enhanced efficacy, even at suboptimal doses .

Clinical Findings

This compound has undergone clinical evaluation in various solid tumors through the PETRA study. The results indicated a manageable safety profile across multiple dosing regimens (10 mg to 140 mg), with the most common adverse events being nausea (34.4%) and anemia (21.3%) . Notably, only a small percentage of patients experienced severe treatment-related adverse events.

Table 2: Clinical Trial Results Summary

Dose (mg)PatientsAdverse Events (%)Partial Responses (%)
10837.537.5
201931.621.1
401723.523.5
6010020
90366.733.3
140400

属性

IUPAC Name

5-[4-[(7-ethyl-6-oxo-5H-1,5-naphthyridin-3-yl)methyl]piperazin-1-yl]-N-methylpyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N6O2/c1-3-16-11-19-20(26-21(16)29)10-15(12-24-19)14-27-6-8-28(9-7-27)17-4-5-18(25-13-17)22(30)23-2/h4-5,10-13H,3,6-9,14H2,1-2H3,(H,23,30)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQAVGRAETZEADU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C(C=N2)CN3CCN(CC3)C4=CN=C(C=C4)C(=O)NC)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2589531-76-8
Record name AZD-5305
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2589531768
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Saruparib
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16MZ1V3RBT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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